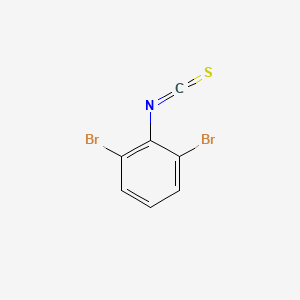
2,6-Dibromophenyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,6-Dibromophenyl isothiocyanate is an organic compound characterized by the presence of two bromine atoms and an isothiocyanate group attached to a phenyl ring. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromophenyl isothiocyanate typically involves the reaction of 2,6-dibromoaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows: [ \text{2,6-Dibromoaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of thiophosgene .
化学反応の分析
Types of Reactions: 2,6-Dibromophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine.
Addition Reactions: Reagents include primary and secondary amines, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Substitution Reactions: Products include various substituted phenyl isothiocyanates.
Addition Reactions: Products include thioureas and other derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dibromophenyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2,6-dibromophenyl isothiocyanate involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is similar to other isothiocyanates, which are known to induce apoptosis in cancer cells by targeting mitochondrial pathways and promoting the release of cytochrome c .
類似化合物との比較
- 2,6-Dimethylphenyl isothiocyanate
- Phenyl isothiocyanate
- 4-Methylphenyl isothiocyanate
Comparison: 2,6-Dibromophenyl isothiocyanate is unique due to the presence of two bromine atoms, which can influence its reactivity and biological activity. Compared to 2,6-dimethylphenyl isothiocyanate, the bromine atoms make it more reactive in substitution reactions. Phenyl isothiocyanate, lacking any substituents on the phenyl ring, is less reactive but more versatile in various synthetic applications .
特性
分子式 |
C7H3Br2NS |
|---|---|
分子量 |
292.98 g/mol |
IUPAC名 |
1,3-dibromo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3Br2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
InChIキー |
APUPAZDXSFPPGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)N=C=S)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














